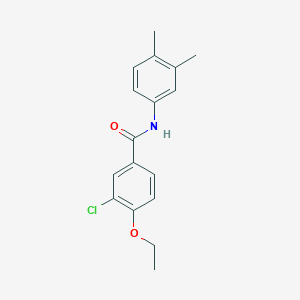
3-chloro-N-(3,4-dimethylphenyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3,4-dimethylphenyl)-4-ethoxybenzamide is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as CDEB and has been used in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of CDEB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various cellular processes, including cell growth and division. By inhibiting these enzymes, CDEB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that CDEB has several biochemical and physiological effects. CDEB has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and inhibit the invasion and metastasis of cancer cells. CDEB has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDEB in lab experiments is its effectiveness in inhibiting the growth of cancer cells. CDEB has been found to be highly effective in several studies and has shown promising results in the treatment of cancer. However, one of the limitations of using CDEB in lab experiments is its potential toxicity. CDEB has been found to be toxic to some cells, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for the study of CDEB. One area of research is the development of new drugs based on the structure of CDEB. Researchers are also studying the potential use of CDEB in combination with other drugs to increase its effectiveness in treating cancer. Another area of research is the study of the mechanism of action of CDEB to better understand how it works and how it can be used in the treatment of various diseases.
Conclusion
In conclusion, CDEB is a chemical compound that has been extensively studied in scientific research. It has been found to have several unique properties, including its ability to inhibit the growth of cancer cells. While there are limitations to using CDEB in lab experiments, it has shown promising results in the treatment of cancer and other diseases. The future directions for the study of CDEB are promising, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of CDEB involves the reaction of 3,4-dimethylphenylamine with 4-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then chlorinated using thionyl chloride to produce 3-chloro-N-(3,4-dimethylphenyl)-4-ethoxybenzamide. This method has been used in several studies and has been found to be highly effective in producing CDEB.
Aplicaciones Científicas De Investigación
CDEB has been used in various scientific research studies due to its unique properties. One of the main applications of CDEB is in cancer research. Studies have shown that CDEB has anticancer properties and can inhibit the growth of cancer cells. CDEB has also been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-4-21-16-8-6-13(10-15(16)18)17(20)19-14-7-5-11(2)12(3)9-14/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCDCOCCTORXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dimethylphenyl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)



![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)

![2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5765270.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
